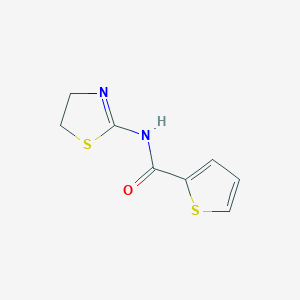![molecular formula C24H32N6O3 B2719490 9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848917-26-0](/img/structure/B2719490.png)
9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H32N6O3 and its molecular weight is 452.559. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives, similar in structure to the compound , provides a basis for understanding the chemical properties and potential applications of such compounds in scientific research. These compounds are typically produced through reactions involving ethyl 5-aminopyrazole-4-carboxylate, triethyl orthoformate, and various amines, demonstrating the flexibility and versatility of this class of compounds in synthetic chemistry (Finlander & Pedersen, 1985).
Biological Activity Studies
A study on substituted pyridines and purines containing 2,4-thiazolidinedione, closely related to the compound of interest, highlights the significance of such structures in biological applications. These compounds were evaluated for their effects on triglyceride accumulation in vitro and exhibited hypoglycemic and hypolipidemic activity in vivo, indicating potential therapeutic applications in metabolic disorders (Kim et al., 2004).
Anti-Inflammatory and Analgesic Properties
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific compounds has been shown to have significant anti-inflammatory and analgesic activities. These findings suggest that the compound , due to its similar structural features, might also possess similar pharmacological properties (Abu‐Hashem et al., 2020).
Antiviral Activity
Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a structural resemblance with the compound , demonstrated notable antiviral activity against retroviruses. This suggests the potential for the compound to be used in antiviral research, especially concerning retroviruses (Hocková et al., 2003).
Antioxidant Activity
The study on aminomethylation of ethosuximide and pufemide, related to the compound , to yield N-aminomethyl derivatives, and the subsequent evaluation of their antioxidant activity, underscores the potential use of such compounds in oxidative stress research and possibly in the development of antioxidant therapies (Hakobyan et al., 2020).
properties
IUPAC Name |
9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-3-33-19-10-8-18(9-11-19)28-14-7-15-29-20-21(25-23(28)29)26(2)24(32)30(22(20)31)17-16-27-12-5-4-6-13-27/h8-11H,3-7,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWYNNBDXVSOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

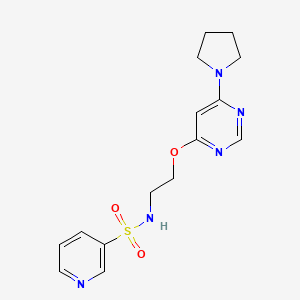
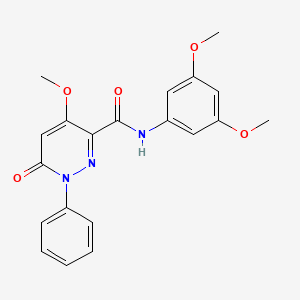
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)
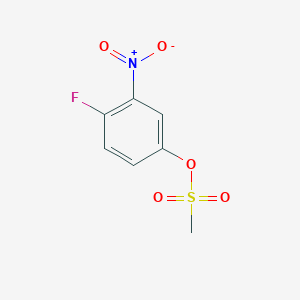
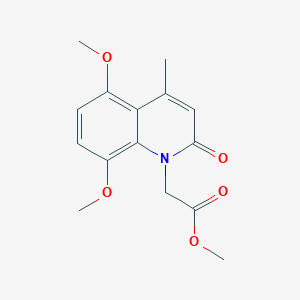
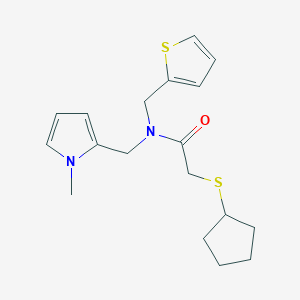
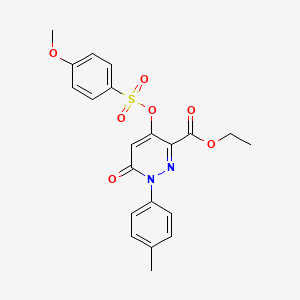

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)
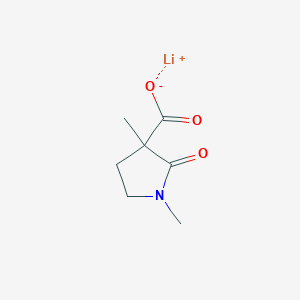


![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)
